molecular formula C10H15N3O2S B500236 N-pyridin-2-ylpiperidine-1-sulfonamide CAS No. 876895-20-4

N-pyridin-2-ylpiperidine-1-sulfonamide

Cat. No.: B500236
CAS No.: 876895-20-4
M. Wt: 241.31g/mol
InChI Key: XGBPYASYUIUEIH-UHFFFAOYSA-N
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Description

N-pyridin-2-ylpiperidine-1-sulfonamide is a sulfonamide derivative featuring a pyridine ring linked to a piperidine moiety via a sulfonamide bridge. Sulfonamides are renowned for their pharmacological versatility, including antibacterial, anticonvulsant, and protease inhibitory activities . The piperidine ring in this compound introduces conformational flexibility and basicity, which may enhance bioavailability and target binding compared to simpler sulfonamide derivatives.

Properties

CAS No.

876895-20-4

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31g/mol

IUPAC Name

N-pyridin-2-ylpiperidine-1-sulfonamide

InChI

InChI=1S/C10H15N3O2S/c14-16(15,13-8-4-1-5-9-13)12-10-6-2-3-7-11-10/h2-3,6-7H,1,4-5,8-9H2,(H,11,12)

InChI Key

XGBPYASYUIUEIH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Hydrogen Bonding and Crystal Packing
  • N-Benzylpyridine-2-sulfonamide forms a 2D network via N–H⋯O/N and C–H⋯O interactions, critical for crystal stability .
  • The dihedral angle between aromatic rings in N-benzyl derivatives (75.75°) contrasts with the piperidine-linked compound, where the non-aromatic piperidine ring could reduce steric hindrance and enable variable conformations.
Pharmacological Potential
  • Sulfonamides broadly exhibit antibacterial, diuretic, and antiviral activities . The piperidine group in the target compound may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted drugs.
  • Pivalamide and iodo substituents (Evidences 3–4) introduce steric bulk and halogen bonding capabilities, which could improve receptor binding but reduce solubility compared to the target compound.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., ) increase stability and electrophilicity but may reduce metabolic clearance.
  • Piperidine vs. Benzyl : The aliphatic piperidine ring offers basicity (pKa ~11) versus the neutral benzyl group, impacting ionization state and pharmacokinetics.

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